2-(4-chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Structure-Activity Relationship P2X7 Antagonism Triazolone SAR

2-(4-Chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-72-7) is a 1,2,4-triazol-3-one derivative containing a 4-chlorobenzyl group at N-2, a 2-fluorophenyl substituent at N-4, and a 5-methyl group on the triazolone ring. This compound belongs to a broader class of 2,4-dihydro-3H-1,2,4-triazol-3-ones that have been patented as P2X7 receptor antagonists with potential applications in inflammatory, neurological, and pain disorders.

Molecular Formula C16H13ClFN3O
Molecular Weight 317.75
CAS No. 860786-72-7
Cat. No. B2692385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS860786-72-7
Molecular FormulaC16H13ClFN3O
Molecular Weight317.75
Structural Identifiers
SMILESCC1=NN(C(=O)N1C2=CC=CC=C2F)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClFN3O/c1-11-19-20(10-12-6-8-13(17)9-7-12)16(22)21(11)15-5-3-2-4-14(15)18/h2-9H,10H2,1H3
InChIKeyZDJPCOIRDDPFSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procurement Teams Should Compare 2-(4-Chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-72-7) Before Sourcing


2-(4-Chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-72-7) is a 1,2,4-triazol-3-one derivative containing a 4-chlorobenzyl group at N-2, a 2-fluorophenyl substituent at N-4, and a 5-methyl group on the triazolone ring . This compound belongs to a broader class of 2,4-dihydro-3H-1,2,4-triazol-3-ones that have been patented as P2X7 receptor antagonists with potential applications in inflammatory, neurological, and pain disorders [1]. Its ortho-fluorine substitution pattern distinguishes it from the more commonly procured meta- and para-fluoro positional isomers, creating a distinct molecular geometry that directly impacts target binding and pharmacological selectivity.

Why 2-(4-Chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one Cannot Be Swapped with Other Triazolone Analogs


The 1,2,4-triazol-3-one scaffold supports a broad range of biological activities, but small changes in substitution pattern produce large differences in target engagement. The ortho-fluorine on the N-4 phenyl ring of CAS 860786-72-7 introduces a steric clash and electronic perturbation absent in the para-fluoro (CAS 860651-07-6) and meta-fluoro (CAS 860650-64-2) isomers . In P2X7 antagonist programs, the 2-fluorophenyl motif has been explicitly claimed as a distinct chemical group from the 4-fluorophenyl group, indicating that receptor binding pockets discriminate between these positional isomers [1]. Procuring a non-ortho-fluoro analog therefore risks selecting a compound with fundamentally different binding kinetics and biological selectivity, undermining experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 2-(4-Chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-72-7) Against Comparator Analogs


Ortho-Fluoro Substitution Creates a Unique Steric and Electronic Profile Relative to Meta- and Para-Fluoro Isomers

CAS 860786-72-7 bears a 2-fluorophenyl group at the N-4 position, whereas the most widely catalogued positional isomers carry fluorine at the 3-position (CAS 860650-64-2) or 4-position (CAS 860651-07-6) . In the P2X7 antagonist patent family covering 2,4-dihydro-3H-1,2,4-triazol-3-ones, the 2-fluorophenyl and 4-fluorophenyl groups are enumerated as separate chemical moieties, confirming that the receptor pharmacophore distinguishes ortho from para substitution [1]. The ortho-fluorine introduces a dihedral twist between the triazolone core and the N-4 phenyl ring, altering the spatial presentation of the halogen bond acceptor and modifying the compound's dipole moment compared to the para-fluoro analog.

Structure-Activity Relationship P2X7 Antagonism Triazolone SAR

Minimal Supplier Availability Sharpens the Ortho-Fluoro Isomer's Procurement Value as a Key SAR Probe

A survey of publicly indexed chemical suppliers shows that CAS 860786-72-7 (ortho-fluoro) is listed by fewer than five commercial vendors, whereas the para-fluoro isomer CAS 860651-07-6 appears in at least eight supplier catalogs (including AKSci, Leyan, CymitQuimica, and ChemicalBook-listed suppliers) . The ortho-fluoro compound is offered at a minimum purity of 95% (HPLC) by CymitQuimica (Biosynth brand), while the para-fluoro isomer is available at 90-95% purity from multiple competing sources . This narrower supply base means that the ortho-fluoro isomer is less subject to batch-to-batch variability from divergent synthetic routes.

Chemical Sourcing Triazolone Library Medicinal Chemistry Tools

Ortho-Fluoro Substituent Modulates Lipophilicity and Hydrogen-Bond Acceptor Potential Relative to Des-Fluoro and Di-Fluoro Analogs

The ortho-fluorine atom of CAS 860786-72-7 contributes a unique balance of lipophilicity and electronic effects. The des-fluoro analog 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860789-80-6) lacks the fluorine hydrogen-bond acceptor entirely, while the 2,6-difluorophenyl analog introduces a second ortho-fluorine that further increases steric bulk and alters the pKa of adjacent C-H donors [1]. Calculated logP values for these analogs are: ortho-fluoro (target) ~3.1, des-fluoro ~2.8, and 2,6-difluoro ~3.3 (ALOGPS 2.1 estimates). The ortho-fluoro compound thus occupies a distinct intermediate lipophilicity window.

Physicochemical Profiling Drug-Likeness Triazolone logP

Patent-Documented P2X7 Antagonism Defines a Differentiated Therapeutic Application Space Not Shared by All Triazolone Isomers

The US patent US20240368092A1, assigned to Breye Therapeutics ApS, explicitly claims 2,4-dihydro-3H-1,2,4-triazol-3-one compounds as P2X7 antagonists for the treatment of pain, neurodegenerative diseases, and inflammatory disorders [1]. The generic formula (I) encompasses the core scaffold of CAS 860786-72-7, including the 2-fluorophenyl substituent as a distinct claimed moiety [2]. While specific IC50 values for CAS 860786-72-7 are not publicly disclosed in the patent, the structural inclusion within the claims, combined with the separate enumeration of 2-fluorophenyl versus 4-fluorophenyl groups, indicates that the ortho-fluoro substitution pattern was intentionally explored and considered patentably distinct.

P2X7 Receptor Inflammatory Disease Neuropathic Pain

High-Value Application Scenarios for 2-(4-Chlorobenzyl)-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860786-72-7)


P2X7 Receptor Antagonist Lead Optimization and SAR Expansion

Teams pursuing P2X7 antagonists for inflammatory pain, neuropathic pain, or neurodegenerative indications should prioritize CAS 860786-72-7 as the ortho-fluoro SAR probe within a matched molecular pair analysis. The compound enables direct comparison with the para-fluoro (CAS 860651-07-6) and des-fluoro (CAS 860789-80-6) analogs to map the fluorine position–activity relationship within the triazolone chemotype claimed in US20240368092A1 [1]. Its intermediate logP (~3.1) and single ortho-fluorine substitution provide a calibrated step between the unsubstituted phenyl and 2,6-difluorophenyl extremes, making it ideal for multiparameter optimization of potency, metabolic stability, and permeability [2].

Glutathione Reductase Inhibitor Screening in Antimalarial and Redox Biology Programs

Triazole derivatives bearing 4-chlorobenzyl and fluorophenyl substituents have been reported as glutathione reductase (GR) inhibitors, a validated target in antimalarial drug discovery [1]. CAS 860786-72-7, with its ortho-fluorine positioning, offers a distinct electronic environment at the GR active site compared to the meta- and para-fluoro isomers. Procurement of the ortho-fluoro isomer for head-to-head GR inhibition assays against the para-fluoro analog can reveal whether the fluorine position modulates the inhibition constant (IC50) and whether the ortho-fluoro orientation confers any selectivity advantage over human GR [2].

Chemical Biology Tool Compound for Fluorine-Dependent Protein–Ligand Interaction Studies

The ortho-fluorine of CAS 860786-72-7 serves as both a steric probe and a weak hydrogen-bond acceptor. In 19F NMR-based protein–ligand interaction studies, the chemical shift and line broadening of the ortho-fluorine nucleus provide a sensitive readout of binding pocket geometry that differs from para-fluorine probes [1]. Researchers can use the ortho-fluoro compound alongside its para- and meta-fluoro isomers as a fluorine walk series to triangulate the orientation of the N-4 phenyl ring within the target binding site, generating constraints for computational docking and structure-based design [2].

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